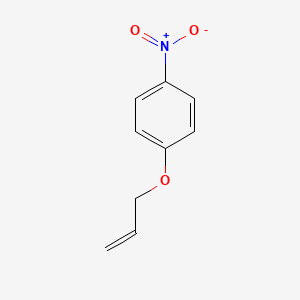

Allyl-p-Nitrophenylether

Übersicht

Beschreibung

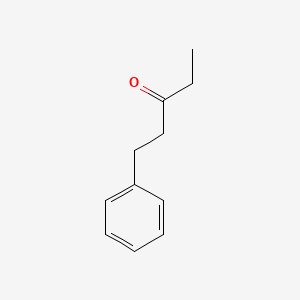

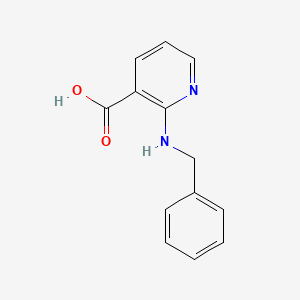

Allyl p-nitrophenyl ether (APNE) is a synthetic organic compound belonging to the ether family of compounds. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. APNE is used in a variety of applications, including organic synthesis, pharmaceuticals, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Synthese von cyclischen Peptiden

Allyl-p-Nitrophenylether wird bei der Synthese von cyclischen Peptiden mittels Festphasenpeptidsynthese (SPPS) verwendet. Die Verbindung dient als photolabile Schutzgruppe, die für die Synthese von Kopf-Schwanz- und Seitenketten-Schwanz-cyclischen Peptiden entscheidend ist. Diese cyclischen Peptide weisen eine verbesserte Stabilität gegenüber Proteasen auf, was ihre pharmakokinetischen Eigenschaften und ihre biologische Aktivität verbessert .

Entwicklung von Polycarboxylat-Superplastifizierern

In der Bauindustrie wird this compound zur Synthese modifizierter Polycarboxylat-Superplastifizierer mit kurzverzweigten Ketten verwendet. Diese Superplastifizierer, die durch Nano-Silizium modifiziert wurden, zeigen eine bessere Dispergierbarkeit in Zementmatrizen und eine starke Beständigkeit gegen Tonverunreinigungen, was die Haltbarkeit und die mechanischen Eigenschaften von Mörtel und Beton verbessert .

Photochemische Reaktionen

Die Verbindung spielt eine bedeutende Rolle bei photochemischen Reaktionen von aromatischen Verbindungen. Ihre photolabile Natur ermöglicht es ihr, als Schutzgruppe zu fungieren, die bei Lichteinwirkung entfernt werden kann, was die Synthese komplexer Moleküle erleichtert .

Bioorthogonale Chemie

This compound ist an bioorthogonalen Reaktionen beteiligt, bei denen er zur Modifikation von Kohlenhydraten verwendet wird. Diese Modifikation ist entscheidend für die bioorthogonale Manipulation von Biomolekülen, da sie die Untersuchung biologischer Prozesse ermöglicht, ohne das natürliche System zu stören .

Arzneimittelentwicklung

In der pharmazeutischen Forschung ist die Fähigkeit der Verbindung, stabile Bindungen zu bilden, und ihre photolabilen Eigenschaften wertvoll für die Entwicklung neuer Arzneimittelverabreichungssysteme. Sie kann verwendet werden, um Prodrugs zu erzeugen, die bei Lichtaktivierung die aktiven pharmazeutischen Inhaltsstoffe freisetzen .

Materialwissenschaften

This compound wird in der Materialwissenschaft zur Entwicklung neuartiger Materialien mit spezifischen Eigenschaften verwendet. Seine Reaktivität mit verschiedenen Substraten ermöglicht die Herstellung von Polymeren und Verbundwerkstoffen mit maßgeschneiderten Funktionalitäten .

Nanotechnologie

Die Reaktivität der Verbindung wird in der Nanotechnologie genutzt, um die Oberfläche von Nanopartikeln zu modifizieren. Diese Modifikation kann die Kompatibilität von Nanopartikeln mit biologischen Systemen verbessern, wodurch sie für die medizinische Bildgebung und Therapie geeignet werden .

Umweltwissenschaften

In den Umweltwissenschaften wird this compound verwendet, um den Abbau aromatischer Verbindungen zu untersuchen. Seine photolabile Natur ermöglicht es Forschern, die Pfade und Mechanismen des Photoabbaus zu untersuchen, was zum Verständnis von Umweltverschmutzern beiträgt .

Wirkmechanismus

- The rearrangement involves the thermal transformation of allyl p-nitrophenyl ether to form β-aryl allyl ethers .

- The microwave-specific acceleration occurs due to the efficient absorption of microwave energy by ApNE, leading to increased reaction rates .

- The rearrangement product (o-allylphenol) is formed through the movement of the allyl group from one position to another within the p-nitrophenyl ether structure .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Allyl p-nitrophenyl ether plays a significant role in biochemical reactions, particularly in the Claisen rearrangement, a key organic reaction that involves the thermal rearrangement of allyl vinyl ethers to form β-aryl allyl ethers . This compound interacts with various enzymes and proteins, facilitating the rearrangement process. The nature of these interactions is primarily based on the formation and breaking of chemical bonds, which are crucial for the rearrangement to occur.

Cellular Effects

The effects of allyl p-nitrophenyl ether on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the Claisen rearrangement facilitated by allyl p-nitrophenyl ether can lead to changes in the expression of genes involved in metabolic pathways . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through different pathways.

Molecular Mechanism

The molecular mechanism of allyl p-nitrophenyl ether involves the Claisen rearrangement, which takes place through a concerted mechanism. In this process, a C-C bond forms between the C3 of the allyl group and the ortho position of the benzene ring at the same time that the C-O bond of the ether breaks . This rearrangement initially produces a non-aromatic intermediate, which quickly undergoes a proton shift to reform the aromatic ring in the final product.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of allyl p-nitrophenyl ether can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, under microwave heating, allyl p-nitrophenyl ether can experience a significant rate enhancement, leading to accelerated reactions . This temporal effect is crucial for understanding the compound’s behavior in various experimental conditions.

Dosage Effects in Animal Models

The effects of allyl p-nitrophenyl ether vary with different dosages in animal models. At lower doses, the compound may facilitate biochemical reactions without causing adverse effects. At higher doses, it can lead to toxic or adverse effects, impacting the overall health of the animal . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

Allyl p-nitrophenyl ether is involved in several metabolic pathways, including those that involve the Claisen rearrangement. This compound interacts with enzymes and cofactors that facilitate the rearrangement process, leading to changes in metabolic flux and metabolite levels . The understanding of these pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of allyl p-nitrophenyl ether within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, impacting its overall activity and function . Understanding the transport and distribution mechanisms is essential for determining the compound’s efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of allyl p-nitrophenyl ether is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization is essential for elucidating the compound’s role in various cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

1-nitro-4-prop-2-enoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOGGVVIZHGION-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50277447 | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1568-66-7 | |

| Record name | 1-Nitro-4-(2-propen-1-yloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1568-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2375 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50277447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Allyl p-nitrophenyl ether behave differently under microwave heating compared to conventional heating, and what causes this difference?

A1: Research has shown that Allyl p-nitrophenyl ether, when dissolved in a non-absorbing solvent like naphthalene and subjected to microwave irradiation, can exhibit significant rate enhancements in its unimolecular Claisen rearrangement reaction compared to conventional heating methods []. This rate enhancement is attributed to the selective heating of Allyl p-nitrophenyl ether, a microwave-absorbing reactant, in the non-absorbing solvent. This selective heating leads to localized "hot spots" around the Allyl p-nitrophenyl ether molecules, resulting in a higher effective temperature experienced by the reactant compared to the measured bulk temperature [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Bicyclohexyl]-4,4'-diol](/img/structure/B1266469.png)

![8-Thia-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1266491.png)